Hexachlorobenzene-13C6

Beschreibung

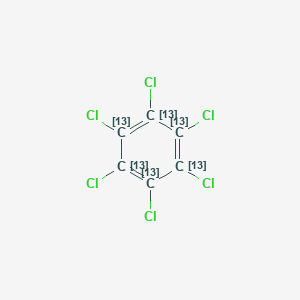

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAPSXZOOQJIBF-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312684 | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-14-8 | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in Analytical Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Hexachlorobenzene-¹³C₆

Hexachlorobenzene (HCB) is a persistent organic pollutant (POP) monitored globally due to its toxicity, environmental persistence, and potential for bioaccumulation.[1][2] Accurate quantification of HCB in complex matrices such as soil, water, and biological tissues is paramount for environmental monitoring and human health risk assessment. Hexachlorobenzene-¹³C₆ (HCB-¹³C₆) is the stable isotope-labeled analogue of HCB, where all six carbon atoms of the benzene ring are replaced with the heavy isotope, carbon-13. This isotopic substitution renders the molecule chemically identical to its native counterpart in terms of reactivity and physical behavior but distinguishable by its mass.[3] This fundamental difference makes HCB-¹³C₆ an indispensable tool in analytical chemistry, primarily serving as an internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis.[3] This guide provides a comprehensive overview of the chemical properties of HCB-¹³C₆, elucidating the scientific principles that underpin its critical role in research and regulatory science.

Molecular Structure and Physicochemical Properties

Hexachlorobenzene-¹³C₆ is a synthetic compound characterized by a planar, hexagonal ring of six carbon-13 atoms, with each carbon atom bonded to a chlorine atom.[4] Its high degree of chlorination and molecular symmetry contribute significantly to its chemical stability and physical properties.

Caption: Molecular structure of Hexachlorobenzene-¹³C₆.

The key physicochemical properties of HCB-¹³C₆ are summarized below, with a comparison to its unlabeled analogue to highlight their near-identical nature, which is crucial for its function as an internal standard.

| Property | Hexachlorobenzene-¹³C₆ | Hexachlorobenzene (Native) | Reference(s) |

| Chemical Formula | ¹³C₆Cl₆ | C₆Cl₆ | [5] |

| Molecular Weight | 290.74 g/mol | 284.78 g/mol | [4][6] |

| Monoisotopic Mass | 289.83 Da | 281.81 Da | [6] |

| CAS Number | 93952-14-8 | 118-74-1 | [4][6] |

| Appearance | White crystalline solid | White crystalline solid | [1][4] |

| Melting Point | ~229 °C | 229 °C | [4] |

| Boiling Point | ~325 °C | 323-326 °C | [4] |

| Water Solubility | Very low (practically insoluble) | 0.005 mg/L at 25°C | [2][4] |

| Solubility (Organic) | Soluble in benzene, ether, chloroform | Soluble in ether, benzene, chloroform | [2][4] |

| Log Kₒw (Octanol-Water) | ~5.7 | 5.5 | [2][6] |

The high Log Kₒw value indicates that HCB-¹³C₆, like its native form, is highly lipophilic and tends to partition from aqueous phases into organic matter, sediment, and fatty tissues. Its extremely low water solubility and high chemical stability contribute to its environmental persistence.[7]

Spectroscopic Profile: The Basis for Quantification

The utility of HCB-¹³C₆ is entirely dependent on its unique spectroscopic signature, which allows it to be distinguished from the native compound.

Mass Spectrometry (MS)

In mass spectrometry, HCB-¹³C₆ exhibits a molecular ion cluster that is 6 atomic mass units (amu) higher than that of unlabeled HCB (a mass shift of M+6).[3] This clear separation is fundamental to the IDMS technique. The isotopic pattern for chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is preserved, leading to a characteristic cluster of peaks for both the labeled and unlabeled compounds, but centered at different m/z values.

-

Unlabeled HCB (C₆Cl₆): The most abundant ion in the molecular cluster corresponds to the species with six ³⁵Cl atoms (m/z ≈ 282).

-

Labeled HCB (¹³C₆Cl₆): The corresponding most abundant ion contains six ¹³C atoms and six ³⁵Cl atoms (m/z ≈ 288).

This distinct mass difference allows a mass spectrometer to simultaneously monitor ions for both the analyte (native HCB) and the internal standard (HCB-¹³C₆) without interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is used for quantification, NMR is critical for confirming the structure and isotopic purity of the standard itself. In the ¹³C NMR spectrum of HCB-¹³C₆ (with an isotopic purity of ≥99 atom % ¹³C), all six carbon atoms are NMR-active.[3] Due to the molecule's high symmetry, all six carbons are chemically equivalent, resulting in a single, sharp signal in the spectrum. The chemical shift is observed around 132.4 ppm in CDCl₃.[8] This confirms the structural integrity and the successful incorporation of the ¹³C isotopes.

Core Application: A Self-Validating System for Quantification

The primary and most critical application of HCB-¹³C₆ is as an internal standard in isotope dilution mass spectrometry (IDMS).[3] This methodology is a cornerstone of precise and accurate chemical measurement, particularly in complex sample matrices where analyte loss during sample preparation is inevitable.

The Causality Behind Experimental Choice

The efficacy of HCB-¹³C₆ as an internal standard is rooted in a simple, powerful principle: it behaves identically to the target analyte through every step of the analytical process.[3] During sample extraction, cleanup, and chromatographic separation, any physical or chemical loss of the native HCB is mirrored by a proportional loss of the added HCB-¹³C₆. Because the two compounds are differentiated only by mass, their ratio remains constant from the moment the standard is spiked into the sample until final detection.[3] This corrects for matrix effects and variations in recovery, providing a highly accurate and robust quantification that is independent of sample volume and extraction efficiency.

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantification of HCB in Soil using GC-MS

This protocol outlines a validated methodology for determining HCB concentrations in a soil matrix.

-

Sample Preparation & Spiking:

-

Weigh approximately 10 g of a homogenized soil sample into a clean extraction vessel.

-

Accurately add a known amount (e.g., 100 µL of a 1 µg/mL solution) of HCB-¹³C₆ in a suitable solvent (e.g., isooctane) directly onto the soil.[9] This step is critical; the standard must be allowed to equilibrate with the sample matrix.

-

Prepare a method blank and a matrix spike sample in parallel for quality control.

-

-

Extraction:

-

Add an appropriate extraction solvent mixture, such as hexane/acetone (1:1 v/v), to the sample.[9]

-

Perform accelerated solvent extraction (ASE) or Soxhlet extraction to efficiently remove the analytes from the soil matrix.

-

-

Cleanup:

-

Concentrate the raw extract to a small volume using a rotary evaporator or nitrogen stream.

-

Perform a cleanup step to remove interfering co-extracted matrix components. This may involve solid-phase extraction (SPE) with silica or Florisil, or gel permeation chromatography (GPC). The choice of cleanup depends on the matrix complexity.

-

-

GC-MS Analysis:

-

Instrument Conditions: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode.

-

GC Column: Employ a non-polar capillary column, such as a DB-5ms, suitable for separating organochlorine pesticides.[9]

-

Temperature Program: Develop a temperature gradient that provides good chromatographic resolution of HCB from other potential contaminants.[9]

-

MS Conditions: Set the MS to monitor at least two characteristic ions for both native HCB (e.g., m/z 284, 286) and HCB-¹³C₆ (e.g., m/z 290, 292).[8]

-

-

Quantification:

-

Integrate the peak areas for the primary quantification ions of both the native analyte and the labeled internal standard.

-

Calculate the Response Factor (RF) from a multi-point calibration curve prepared with known concentrations of native HCB and a fixed concentration of HCB-¹³C₆.

-

Determine the concentration of HCB in the original sample using the following equation:

-

Concentration = (Area_analyte / Area_standard) * (Amount_standard / RF) / (Sample_weight)

-

-

Safety, Handling, and Stability

Hexachlorobenzene and its isotopologues are classified as hazardous materials.[6]

-

Toxicity: HCB is classified as a substance that may cause cancer (GHS Category 1B) and causes damage to organs through prolonged or repeated exposure (GHS STOT RE 1).[6][10] It is also very toxic to aquatic life with long-lasting effects.[6][10]

-

Handling: All handling of HCB-¹³C₆, whether in crystalline form or solution, must be conducted in a certified fume hood.[10] Appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory.[10]

-

Stability and Storage: HCB-¹³C₆ is a highly stable compound.[4] It should be stored at room temperature, protected from light and moisture, in a tightly sealed container to prevent sublimation and degradation.[10][11] Its chemical inertness makes it resistant to degradation under normal laboratory and environmental conditions, ensuring its reliability as a long-term analytical standard.[7]

Conclusion

The chemical properties of Hexachlorobenzene-¹³C₆—specifically its chemical inertness, low volatility, and identical physicochemical behavior to its native analogue—are the cornerstones of its utility. Its distinct mass spectrometric signature, a direct result of its isotopic labeling, allows it to serve as a robust internal standard for isotope dilution analysis. This application provides a self-validating system that enables researchers and regulatory bodies to achieve the highest level of accuracy and precision in the quantification of the toxic pollutant hexachlorobenzene, thereby supporting critical efforts in environmental protection and public health.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8370, Hexachlorobenzene. Retrieved from [Link]

-

Li, Y., et al. (2024). Pollution Characteristics, Sources, and Health Risks of Organochlorine Pesticides and Polychlorinated Biphenyls in Oviductus Ranae from Northern China. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexachlorobenzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hexachlorobenzene. Retrieved from [Link]

-

Environment and Climate Change Canada. (n.d.). Hexachlorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12214812, Benzene-13C6, hexachloro-. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hexachlorobenzene – Knowledge and References. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Hexachlorobenzene. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. canada.ca [canada.ca]

- 3. Hexachlorobenzene-13C6 PESTANAL , analytical standard 93952-14-8 [sigmaaldrich.com]

- 4. Hexachlorobenzene - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Benzene-13C6, hexachloro- | C6Cl6 | CID 12214812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. isotope.com [isotope.com]

- 11. isotope.com [isotope.com]

Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Chemistry

An In-depth Technical Guide to Hexachlorobenzene-¹³C₆

Hexachlorobenzene-¹³C₆ is a stable, isotopically labeled form of hexachlorobenzene (HCB), a persistent organic pollutant. In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the quantification of trace-level analytes in complex matrices is a significant challenge. The use of stable isotope-labeled internal standards, such as Hexachlorobenzene-¹³C₆, is the gold standard for achieving accurate and precise measurements. This guide provides a comprehensive overview of the physicochemical properties, applications, and a detailed experimental protocol for the use of Hexachlorobenzene-¹³C₆.

Physicochemical Properties of Hexachlorobenzene-¹³C₆

The defining characteristic of Hexachlorobenzene-¹³C₆ is the substitution of the naturally occurring ¹²C atoms with the heavier, stable ¹³C isotope. This isotopic enrichment results in a compound that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical methods.

A summary of the key physicochemical properties of Hexachlorobenzene-¹³C₆ is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 93952-14-8 | [1][2][3] |

| Molecular Formula | ¹³C₆Cl₆ | [3][4] |

| Molecular Weight | 290.74 g/mol | [3][4][5] |

| Synonyms | Benzene-¹³C₆, hexachloro- | [2][6] |

| Physical Form | Solid | |

| Isotopic Purity | ≥99 atom % ¹³C |

The molecular structure of Hexachlorobenzene-¹³C₆ is a benzene ring where all six carbon atoms are the ¹³C isotope and all six hydrogen atoms are substituted with chlorine atoms.

Caption: Molecular structure of Hexachlorobenzene-¹³C₆.

Application as an Internal Standard in Quantitative Analysis

The primary application of Hexachlorobenzene-¹³C₆ is as an internal standard for the quantification of unlabeled hexachlorobenzene in various matrices, such as environmental samples (soil, water, air) and biological tissues. The rationale behind using a stable isotope-labeled internal standard is to compensate for the loss of analyte during sample preparation and analysis. Since Hexachlorobenzene-¹³C₆ has nearly identical chemical and physical properties to the native analyte, it will behave similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by a mass spectrometer.

By adding a known amount of Hexachlorobenzene-¹³C₆ to the sample at the beginning of the analytical process, the ratio of the native analyte to the labeled standard can be measured. This ratio is then used to calculate the concentration of the native analyte, correcting for any variations in recovery.

Experimental Protocol: Quantification of Hexachlorobenzene in Soil using GC-MS and Hexachlorobenzene-¹³C₆ as an Internal Standard

This protocol outlines a general procedure for the analysis of hexachlorobenzene in a soil matrix.

1. Sample Preparation and Fortification:

-

Weigh 10 g of the homogenized soil sample into a clean extraction vessel.

-

Fortify the sample with a known amount of Hexachlorobenzene-¹³C₆ solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like cyclohexane). This is the internal standard spiking step.

-

Prepare a method blank and a matrix spike sample in parallel for quality control.

2. Extraction:

-

Add a suitable extraction solvent, such as a mixture of hexane and acetone, to the soil sample.

-

Extract the analytes from the soil matrix using a technique such as sonication or accelerated solvent extraction (ASE).

3. Sample Cleanup:

-

The crude extract may contain interfering compounds. A cleanup step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), is often necessary to remove these interferences. The choice of cleanup method depends on the complexity of the sample matrix.

4. Concentration and Solvent Exchange:

-

The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

The solvent is exchanged to a final solvent compatible with the gas chromatography (GC) system, typically hexane or isooctane.

5. Instrumental Analysis (GC-MS):

-

Inject an aliquot of the final extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the analytes based on their boiling points and interaction with the stationary phase of the GC column.

-

The mass spectrometer detects and quantifies the native hexachlorobenzene and the Hexachlorobenzene-¹³C₆ internal standard based on their unique mass-to-charge ratios.

6. Data Analysis and Quantification:

-

A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of native hexachlorobenzene and a constant concentration of Hexachlorobenzene-¹³C₆.

-

The concentration of hexachlorobenzene in the sample is calculated by comparing the response ratio of the native analyte to the internal standard in the sample to the calibration curve.

Caption: Workflow for the quantitative analysis of Hexachlorobenzene.

Safety and Handling

Hexachlorobenzene is classified as a probable human carcinogen and is toxic to aquatic life with long-lasting effects.[6] Although Hexachlorobenzene-¹³C₆ is used in very small quantities in a laboratory setting, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a fume hood. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

Hexachlorobenzene-¹³C₆ is an indispensable tool for the accurate and reliable quantification of hexachlorobenzene in complex samples. Its chemical similarity and mass difference to the native analyte allow for effective correction of matrix effects and variations in sample recovery, leading to high-quality analytical data. The methodologies described in this guide provide a framework for the effective use of Hexachlorobenzene-¹³C₆ in environmental and toxicological research, contributing to a better understanding of the fate and transport of persistent organic pollutants.

References

-

CRM LABSTANDARD. Hexachlorobenzene-¹³C₆ solution. [Link]

-

U.S. Environmental Protection Agency. Benzene-¹³C₆, hexachloro- - Substance Details. [Link]

-

National Center for Biotechnology Information. Benzene-¹³C₆, hexachloro-. [Link]

Sources

- 1. Hexachlorobenzene-13C6 solution – CRM LABSTANDARD [crmlabstandard.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Hexachlorobenzene 13C6 | CAS 93952-14-8 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Hexachlorobenzene 13C6 | CymitQuimica [cymitquimica.com]

- 6. Benzene-13C6, hexachloro- | C6Cl6 | CID 12214812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Perchlorobenzene (Hexachlorobenzene): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Persistent Molecule

Perchlorobenzene, more formally known as hexachlorobenzene (HCB), is a fully chlorinated aromatic hydrocarbon with the molecular formula C₆Cl₆.[1] First identified in the 19th century, this synthetic compound appears as a white crystalline solid.[1][2] While it has no natural occurrence, HCB was historically significant as a fungicide, particularly for treating grain seeds.[1][3] However, its exceptional chemical stability and resistance to degradation have led to its classification as a persistent organic pollutant (POP), and its use has been globally restricted under the Stockholm Convention.[1]

Despite its discontinued use in many applications, HCB remains a subject of intense scientific interest. It is still generated as an unintentional byproduct in the manufacturing of chlorinated solvents and other chemicals.[4][5] Its persistence in the environment, potential for bioaccumulation, and toxicological profile necessitate a thorough understanding of its fundamental physical and chemical properties.[5][6] This guide provides an in-depth examination of these characteristics, offering valuable insights for researchers in environmental science, toxicology, and drug development who may encounter or study this highly stable molecule.

Core Physicochemical Properties: A Quantitative Overview

The defining characteristic of perchlorobenzene is its high degree of chlorination, which profoundly influences its physical and chemical behavior. The six chlorine atoms withdraw electron density from the benzene ring, resulting in a stable, non-polar molecule. This structure is directly responsible for its high melting and boiling points, low aqueous solubility, and significant lipophilicity.

A summary of its key physical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₆Cl₆ | [1] |

| Molar Mass | 284.77 g·mol⁻¹ | [1] |

| Appearance | White crystalline solid/needles | [1][7] |

| Melting Point | 226-231 °C | [1][2][3][8] |

| Boiling Point | 323-326 °C | [1][2][3][8] |

| Density | 2.044 g/cm³ | [1][2][3] |

| Vapor Pressure | 1.09 x 10⁻⁵ mmHg at 20 °C | [2][5] |

| Water Solubility | 0.0047 - 0.005 mg/L at 20-25 °C (practically insoluble) | [3][7] |

| Solubility in Organic Solvents | Readily soluble in benzene, chloroform, and ether; sparingly in ethanol.[1][7] | [1][7] |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.5 - 6.18 | [5][7] |

| Henry's Law Constant | 5.8 x 10⁻⁴ atm-m³/mol | [2][4] |

Chemical Profile: Stability, Reactivity, and Decomposition

The chemical nature of perchlorobenzene is dominated by its remarkable stability. The carbon-chlorine bonds are strong, and the fully chlorinated ring is resistant to attack by many common reagents.

Stability and Reactivity

Perchlorobenzene is stable under normal temperatures and pressures.[1] Its resistance to biodegradation is a key factor in its environmental persistence, with an estimated soil half-life of 3 to 6 years.[7] It is also resistant to hydrolysis.[4]

Despite its general inertness, perchlorobenzene can undergo reactions under specific conditions. For instance, it is reported to react violently with dimethylformamide at temperatures above 65 °C.[2]

Decomposition

When subjected to high temperatures, perchlorobenzene will decompose.[1] This thermal decomposition can produce highly toxic fumes, including hydrochloric acid, phosgene, carbon monoxide, carbon dioxide, and other chlorinated compounds.[1][2]

Photodegradation

While vapor-phase photolysis is not considered a significant degradation pathway, photodegradation can occur under certain conditions.[4] For example, it has been shown to photodegrade when exposed to light with a wavelength greater than 290 nm in a water-acetonitrile solution or on a nano-titanium dioxide film.[4]

The following diagram illustrates the key relationships governing the stability and degradation of perchlorobenzene.

Sources

- 1. Hexachlorobenzene - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Hexachlorobenzene (Ref: ENT 1719) [sitem.herts.ac.uk]

- 4. Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of Hexachlorobenzene (CASRN 118-74-1) Administered by Gavage to Female Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HEXACHLOROBENZENE CAS#: 118-74-1 [m.chemicalbook.com]

Hexachlorobenzene (HCB) Contamination: A Technical Guide on its History and Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Hexachlorobenzene (HCB) is a persistent organic pollutant (POP) of significant global concern due to its environmental ubiquity, bioaccumulative properties, and adverse health effects. This technical guide provides a comprehensive examination of the history and sources of HCB contamination. Designed for an audience of researchers, scientists, and drug development professionals, this document offers a detailed narrative on the industrial origins, unintentional formation pathways, and historical uses of HCB. By synthesizing technical data with field-proven insights, this guide aims to deliver an authoritative and self-validating resource that explains the causality behind HCB's widespread environmental presence. The content is structured to facilitate a deep understanding of the topic, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, all grounded in authoritative, verifiable references.

Introduction: The Enduring Legacy of Hexachlorobenzene

Hexachlorobenzene (C₆Cl₆), a fully chlorinated aromatic hydrocarbon, is a white crystalline solid first synthesized in the 19th century.[1] Its chemical stability, low water solubility, and high lipophilicity contribute to its extreme persistence in the environment and its tendency to bioaccumulate in the fatty tissues of organisms.[2] These characteristics have led to its classification as a "persistent organic pollutant" (POP) and its global ban under the Stockholm Convention.[3][4]

While HCB had a period of intentional use as a fungicide, its most significant and lasting contribution to environmental contamination stems from its unintentional formation as a byproduct in numerous industrial processes.[2][5] This guide will dissect the dual nature of HCB's origins, providing a detailed historical context and exploring the chemical mechanisms that led to its widespread distribution.

A Dual History: Intentional Use and Unintentional Generation

The story of HCB contamination is one of both deliberate application and inadvertent creation. Understanding these parallel histories is crucial to grasping the full scope of its environmental impact.

2.1. Intentional Use: A Fungicide for Global Agriculture

Commercial production of HCB began in 1933, and it was widely adopted as a fungicide starting in the 1940s and 1950s.[5][6] Its primary application was as a seed treatment, particularly for wheat, to control the fungal disease bunt.[1][2] This direct and intentional application of HCB to agricultural lands represented a significant pathway for its entry into the environment. However, growing awareness of its adverse effects on non-target organisms led to restrictions and eventual bans in many countries by the late 1960s and beyond.[6]

2.2. Unintentional Generation: The Industrial Byproduct

The most substantial and persistent sources of HCB contamination are industrial processes where it is generated as an unwanted byproduct.[2][7] Even after its intentional use was discontinued, HCB continued to be released into the environment from a variety of manufacturing activities.

Key Industrial Sources of Unintentional HCB Formation:

| Industrial Sector | Specific Processes | Mechanism of HCB Formation |

| Chemical Manufacturing | Production of chlorinated solvents (e.g., tetrachloroethylene, trichloroethylene, carbon tetrachloride), and various pesticides (e.g., pentachloronitrobenzene).[5][8][9] | High-temperature chlorination reactions create conditions favorable for the formation of highly chlorinated byproducts like HCB.[7] |

| Metallurgical Industry | Electrolytic production of aluminum and copper smelting and refining.[3][7] | Use of chlorine-containing compounds in high-temperature processes. |

| Waste Incineration | Burning of municipal, industrial, and medical waste.[8][10] | Incomplete combustion of organic matter in the presence of chlorine sources. |

| Wood Preservation | Historical use in wood preservative formulations.[10][11] | HCB was a component or contaminant in some wood treatment chemicals. |

| Other Manufacturing | Production of synthetic rubber, dyes, fireworks, and ammunition.[5][10][11] | Varied processes involving chlorinated precursors and high temperatures. |

The following diagram illustrates the primary pathways of HCB contamination, distinguishing between its historical intentional use and its broader unintentional generation.

Caption: Major pathways of hexachlorobenzene contamination into the environment.

The Chemistry of Unintentional Formation

The unintentional synthesis of HCB in industrial settings is a complex process driven by specific chemical conditions. The primary mechanism is often a series of chlorination reactions starting from a benzene ring or other hydrocarbon precursors.

3.1. Stepwise Chlorination of Benzene

In many chemical manufacturing processes, benzene or less-chlorinated benzenes are exposed to chlorine gas at high temperatures, often in the presence of a catalyst like ferric chloride.[9][12] This leads to a stepwise substitution of hydrogen atoms on the benzene ring with chlorine atoms, ultimately resulting in the formation of hexachlorobenzene.

The following diagram outlines this generalized reaction pathway.

Caption: Generalized pathway of HCB formation via stepwise chlorination of benzene.

Regulatory Response and Global Bans

The recognition of HCB's persistence, bioaccumulation, and toxicity prompted a global regulatory response.

-

National Bans: Many countries began restricting or banning the use of HCB as a pesticide in the late 1960s and 1970s.[6]

-

Stockholm Convention: HCB is one of the original 12 "dirty dozen" POPs targeted for elimination under the Stockholm Convention, a global treaty to protect human health and the environment from persistent organic pollutants.[3][4] This has led to a worldwide ban on its production and use.[11]

-

Unintentional Production Regulations: While direct production is banned, regulations also focus on minimizing and, where feasible, eliminating the unintentional formation and release of HCB from industrial sources.[5]

Analytical Protocol: Detection of HCB in Environmental Samples

The detection and quantification of HCB in environmental matrices like soil, water, and biota are critical for monitoring and remediation efforts. The standard methodology involves solvent extraction, extract cleanup, and analysis by gas chromatography.

5.1. Step-by-Step Experimental Workflow for HCB Analysis in Soil

This protocol outlines a validated method for determining HCB concentrations in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

I. Sample Preparation:

-

Collect a representative soil sample and air-dry it in a controlled environment to a constant weight.

-

Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Accurately weigh approximately 10 grams of the sieved soil into a pre-cleaned extraction thimble.

-

Spike the sample with a known amount of a surrogate standard (e.g., a labeled HCB isotope) to monitor the efficiency of the extraction and cleanup process.

II. Soxhlet Extraction:

-

Place the thimble containing the soil sample into a Soxhlet extractor.

-

Add 250 mL of a 1:1 mixture of hexane and acetone to the boiling flask.

-

Extract the sample for a minimum of 18 hours, ensuring a cycle rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool and then carefully concentrate the solvent extract to approximately 5 mL using a rotary evaporator.

III. Extract Cleanup (Florisil Chromatography):

-

Prepare a chromatography column by packing it with activated Florisil.

-

Transfer the concentrated extract onto the top of the Florisil column.

-

Elute the column with a suitable solvent, such as hexane, to separate HCB from interfering polar compounds.

-

Collect the eluate containing the HCB fraction.

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

IV. GC-MS Analysis:

-

Inject a 1 µL aliquot of the final extract into the GC-MS system.

-

Instrumental Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: An appropriate temperature program to ensure the separation of HCB from other compounds.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of HCB.

-

V. Quantification and Validation:

-

Prepare a multi-point calibration curve using certified HCB standards.

-

Quantify the HCB concentration in the sample by comparing the peak area of the analyte to the calibration curve.

-

The recovery of the surrogate standard should fall within an acceptable range (typically 70-130%) to validate the results of the extraction and cleanup steps.

The following diagram provides a visual representation of this analytical workflow.

Caption: A step-by-step workflow for the analysis of HCB in soil samples.

Conclusion

The history of hexachlorobenzene contamination is a multifaceted narrative of intentional agricultural use and widespread, unintentional industrial generation. Its chemical resilience has resulted in a persistent global legacy, necessitating a thorough understanding of its origins to inform effective environmental management and remediation strategies. For researchers and scientists, this historical and technical foundation is essential for contextualizing current contamination levels, developing advanced analytical and remediation techniques, and preventing future releases of such persistent organic pollutants. The continued monitoring of HCB in the environment and the diligent enforcement of global regulations are paramount to mitigating the long-term risks posed by this enduring contaminant.

References

- Title: Technical Factsheet on Hexachlorobenzene (HCB). Source: U.S. Environmental Protection Agency (EPA).

- Title: HEXACHLOROBENZENE-SOURCES, REMEDIATION AND FUTURE PROSPECTS. Source: ResearchGate.

-

Title: Hexachlorobenzene - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Environmental toxicology and health effects associated with hexachlorobenzene exposure. Source: PubMed. URL: [Link]

-

Title: Hexachlorobenzene | National Atmospheric Emissions Inventory. Source: National Atmospheric Emissions Inventory. URL: [Link]

-

Title: Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: Toxicological Profile for Hexachlorobenzene. Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]

-

Title: Hexachlorobenzene - AGES. Source: AGES - Austrian Agency for Health and Food Safety. URL: [Link]

-

Title: HCB – Factsheet.indd - Toxics Link. Source: Toxics Link. URL: [Link]

-

Title: Hexachlorobenzene – Knowledge and References - Taylor & Francis. Source: Taylor & Francis. URL: [Link]

-

Title: Environmental Contamination From Hexachlorobenzene - EPA. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

-

Title: Regulation (EU) 2019/1021 ('the POPs Regulation'). Source: EUR-Lex - European Union. URL: [Link]

-

Title: Hexachlorobenzene Persistent Organic Pollutant - Enviropass. Source: Enviropass. URL: [Link]

-

Title: The history of hexachlorobenzene accumulation in Svalbard fjords - PMC. Source: PubMed Central, National Institutes of Health. URL: [Link]

Sources

- 1. Hexachlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Environmental toxicology and health effects associated with hexachlorobenzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. naei.energysecurity.gov.uk [naei.energysecurity.gov.uk]

- 4. getenviropass.com [getenviropass.com]

- 5. toxicslink.org [toxicslink.org]

- 6. The history of hexachlorobenzene accumulation in Svalbard fjords - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hexachlorobenzene - AGES [ages.at]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: High-Accuracy Quantification of Hexachlorobenzene in Complex Matrices using Hexachlorobenzene-13C6 Internal Standard and GC-MS

Introduction: The Challenge of Quantifying a Persistent Threat

Hexachlorobenzene (HCB) is a persistent organic pollutant (POP) with significant environmental and human health implications.[1] Formerly used as a fungicide and currently generated as an industrial byproduct, HCB is chemically stable, resistant to degradation, and bioaccumulates in the food chain.[2][3] Its lipophilic nature causes it to concentrate in the fatty tissues of organisms, and it is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2).[2][4]

Accurately quantifying trace levels of HCB in complex environmental and biological matrices—such as soil, sediment, water, and biological tissues—presents a significant analytical challenge. The multi-step sample preparation required to isolate HCB from these matrices often leads to analyte loss. Furthermore, co-extracted matrix components can interfere with the analysis, causing signal suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect."[5]

To overcome these obstacles and achieve the highest level of data integrity, the gold standard is isotope dilution mass spectrometry (IDMS).[6][7] This application note provides a comprehensive technical guide and detailed protocols for the use of Hexachlorobenzene-13C6 (¹³C₆-HCB) as a stable isotope-labeled (SIL) internal standard for the robust, accurate, and precise quantification of HCB by Gas Chromatography-Mass Spectrometry (GC-MS).

The Principle of Isotope Dilution: Why Hexachlorobenzene-13C6 is the Ideal Internal Standard

The core principle of IDMS is the use of an internal standard that is a stable, isotopically-enriched version of the analyte itself.[8] Hexachlorobenzene-13C6, in which all six carbon atoms of the benzene ring are the ¹³C isotope, is the ideal internal standard for HCB analysis for several fundamental reasons.[5]

-

Physicochemical Equivalence : ¹³C₆-HCB is chemically and physically identical to native (¹²C) HCB in terms of its polarity, volatility, solubility, and reactivity.[5] This ensures that it behaves in precisely the same manner as the target analyte throughout the entire analytical workflow, including extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample processing will be matched by a proportional loss of the SIL internal standard.[8]

-

Distinct Mass Signature : While chemically identical, ¹³C₆-HCB has a molecular weight that is 6 Daltons higher than native HCB. This mass difference allows the mass spectrometer to easily and unambiguously distinguish between the analyte and the internal standard, even if they co-elute perfectly from the GC column.[5]

-

Comprehensive Correction : By adding a known quantity of ¹³C₆-HCB to the sample at the very beginning of the preparation process, it is possible to correct for multiple sources of error.[5][8] The ratio of the native analyte's signal to the internal standard's signal is used for quantification, effectively normalizing variations from:

-

Incomplete recovery during sample extraction and cleanup.

-

Minor fluctuations in instrument injection volume.

-

Matrix-induced signal suppression or enhancement in the MS ion source.[5]

-

This approach provides a self-validating system for every sample, as the recovery of the ¹³C₆-HCB standard can be monitored to ensure the sample preparation process was successful.

Table 1: Physicochemical Properties of HCB and its ¹³C₆-labeled Internal Standard

| Property | Native Hexachlorobenzene (HCB) | Hexachlorobenzene-13C6 (¹³C₆-HCB) | Reference(s) |

| Chemical Formula | C₆Cl₆ | ¹³C₆Cl₆ | [3][9] |

| Molecular Weight | 284.78 g/mol | 290.74 g/mol | [3][9] |

| CAS Number | 118-74-1 | 93952-14-8 | [1][9] |

| Appearance | White crystalline solid | White to off-white crystalline powder | [3][10] |

| Isotopic Purity | N/A | ≥99 atom % ¹³C | [9] |

Comprehensive Analytical Protocol

This protocol provides a validated methodology for the analysis of HCB in a solid matrix (e.g., soil, sediment). Modifications may be required for other matrices like water or tissue, primarily in the extraction step.

Caption: High-level workflow for HCB analysis using ¹³C₆-HCB internal standard.

Materials and Reagents

-

Standards: Certified analytical standards of native Hexachlorobenzene and Hexachlorobenzene-¹³C₆ (≥99% isotopic purity).[1][9]

-

Solvents: High-purity, GC-MS or pesticide-grade solvents (e.g., n-Hexane, Dichloromethane, Acetone).[11]

-

Reagents: Anhydrous sodium sulfate (baked at 400°C), Sulfuric acid (concentrated), Silica gel (60-200 mesh, activated), Florisil (activated).[1]

-

Glassware: All glassware must be scrupulously cleaned and solvent-rinsed to avoid contamination.[12]

Preparation of Standard Solutions

-

Stock Solutions (10 µg/mL): Accurately weigh ~1 mg of each standard into separate 100 mL volumetric flasks. Dissolve and bring to volume with n-Hexane. Store at 4°C.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a dilution of the ¹³C₆-HCB stock solution in acetone. This solution will be used to spike all samples, blanks, and calibration standards.

-

Calibration Standards (e.g., 0.5 - 200 ng/mL): Prepare a series of at least five calibration standards by diluting the native HCB stock solution with n-Hexane. Spike each calibration standard with a constant volume of the Internal Standard Spiking Solution to achieve a fixed concentration (e.g., 50 ng/mL) of ¹³C₆-HCB in every vial.

Sample Preparation Protocol

The critical principle here is to introduce the ¹³C₆-HCB internal standard at the earliest possible stage to ensure it experiences the same conditions as the native analyte.[8]

Caption: Detailed workflow for sample extraction and cleanup.

-

Homogenization and Spiking:

-

Weigh approximately 10 g of the homogenized solid sample into an extraction cell.

-

Add anhydrous sodium sulfate to dry the sample.

-

Crucial Step: Accurately add a known volume (e.g., 100 µL) of the ¹³C₆-HCB spiking solution directly onto the sample.[1]

-

Allow the sample to equilibrate for at least 30 minutes to ensure thorough mixing of the standard with the matrix.[13]

-

-

Extraction:

-

Extract Cleanup:

-

Prepare a cleanup column containing layers of activated silica gel and/or Florisil. An acid/base silica column can be effective for removing many interferences.[1][16]

-

Pass the raw extract through the column to remove polar interferences, lipids, and other co-extractives that could contaminate the GC-MS system.[11]

-

-

Concentration:

-

Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of high-purity nitrogen.[11] This step is necessary to achieve the low detection limits required for HCB analysis. The ¹³C₆-HCB corrects for any evaporative losses of the native analyte.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

-

GC-MS Instrumental Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12][17]

Table 2: Suggested GC-MS Operating Parameters

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for trace-level detection.[18] |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of HCB. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good separation for semi-volatile organic compounds.[18] |

| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert carrier gas with optimal flow rate for separation efficiency.[19] |

| Oven Program | Initial 60°C (hold 1 min), ramp 30°C/min to 120°C, ramp 5°C/min to 240°C, ramp 20°C/min to 300°C (hold 5 min) | A typical temperature program to separate HCB from other potential contaminants.[19] |

| MS System | ||

| Ion Source | Electron Impact (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns.[19] |

| Ion Source Temperature | 300 °C | Prevents condensation of analytes in the source.[19] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions.[17] |

| Dwell Time | 100 ms | Sufficient time to acquire statistically significant ion counts. |

Table 3: Selected Ions for Monitoring (m/z)

| Compound | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) | Rationale |

| Hexachlorobenzene (HCB) | 284 | 286, 249 | The molecular ion cluster is monitored for maximum specificity and confirmation. |

| Hexachlorobenzene-13C6 | 290 | 292, 255 | The M+6 molecular ion cluster is monitored, providing clear separation from native HCB. |

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the response ratio (Area of HCB quantification ion / Area of ¹³C₆-HCB quantification ion) against the concentration ratio (Concentration of HCB / Concentration of ¹³C₆-HCB).

-

Linearity: The curve must demonstrate good linearity, with a coefficient of determination (R²) of > 0.99.[19][20]

-

Quantification: Calculate the response ratio for each sample and determine the concentration ratio from the calibration curve. The concentration of HCB in the final extract is then calculated.

-

Final Concentration: The final concentration in the original sample (e.g., in ng/g) is calculated by factoring in the initial sample weight and the final extract volume.

System Validation and Trustworthiness

The protocol's trustworthiness is built upon a self-validating system. The recovery of the ¹³C₆-HCB internal standard is calculated for every sample, blank, and QC standard.

-

Acceptance Criteria: A typical acceptance range for internal standard recovery is 50-150%.

-

Process Control: Recoveries within this range indicate that the sample preparation and analysis were performed correctly.

-

Troubleshooting: A recovery outside this range for a specific sample flags a potential issue (e.g., matrix interference, extraction error) that requires investigation, preventing the reporting of erroneous data.

Table 4: Typical Method Performance Characteristics

| Parameter | Typical Result | Significance |

| Linearity (R²) | > 0.998 | Demonstrates a reliable relationship between response and concentration.[19] |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/g | Sufficiently sensitive for environmental monitoring. |

| Precision (RSD%) | < 15% | Indicates high reproducibility of the method.[17] |

| Accuracy / Recovery (Matrix Spike) | 85 - 115% | Shows the method's ability to accurately measure HCB in the intended matrix.[5][19] |

Conclusion

The use of Hexachlorobenzene-13C6 as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of hexachlorobenzene in complex matrices by GC-MS. The isotope dilution method corrects for inevitable analyte losses during sample preparation and mitigates the impact of matrix effects, which are significant sources of error in trace contaminant analysis. By incorporating ¹³C₆-HCB at the initial stage of the workflow, this protocol establishes a robust, self-validating system that ensures the highest degree of data integrity, meeting the stringent demands of environmental, food safety, and toxicological research.

References

-

ResearchGate. (n.d.). GC-MS/MS chromatogram (MRM) of hexachlorobenzene, dacthal, and o, p... [Image]. Retrieved from [Link]

-

Desert Research Institute. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from [Link]

-

Government of Canada. (n.d.). Fact sheet: Hexachlorobenzene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Hexachlorobenzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Hexachlorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Hexachlorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Hexachlorobenzene. PubChem Compound Summary for CID 8370. Retrieved from [Link]

-

Dioxin 20XX International Symposium. (n.d.). MEASUREMENT OF HEXACHLOROBENZENE (HCB) AND HEXACHLORO-1,3-BUTADIENE (HCBD) IN FISH BY GC-MS/MS. Retrieved from [Link]

-

MDPI. (2024). Pollution Characteristics, Sources, and Health Risks of Organochlorine Pesticides and Polychlorinated Biphenyls in Oviductus Ranae from Northern China. Toxics, 12(1), 61. Retrieved from [Link]

-

SciELO México. (2010). Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS. Revista Mexicana de Ciencias Geológicas, 27(1). Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics, 96, 74-84. Retrieved from [Link]

-

PTB.de. (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2017). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 145, 137-143. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2024). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

-

Separation Science. (n.d.). Sample Clean-up for Persistent Organic Pollutants. Retrieved from [Link]

-

Chromatography Online. (2023). New Technologies That Accelerate Persistent Organic Pollutant (POP) Sample Preparation. Retrieved from [Link]

-

YouTube. (2024). What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone. Retrieved from [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research, 1(6). Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 11(15), 2289. Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. 40, 25-44. Retrieved from [Link]

-

YouTube. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. LGC Group. Retrieved from [Link]

-

Office of Scientific and Technical Information (OSTI). (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

Sources

- 1. dioxin20xx.org [dioxin20xx.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Hexachlorobenzene-13C6 | Isotope-Labeled Standard [benchchem.com]

- 6. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 9. 六氯苯-13C6 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. Hexachlorobenzene-13C6 Analytical Standard, High Purity & Best Price [nacchemical.com]

- 11. organomation.com [organomation.com]

- 12. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. Sample Preparation for Persistent Organic Pollutants (POPs) - AnalyteGuru [thermofisher.com]

- 15. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sepscience.com [sepscience.com]

- 17. researchgate.net [researchgate.net]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. mdpi.com [mdpi.com]

- 20. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Isotope Dilution Mass Spectrometry (IDMS) for High-Accuracy Quantification of Persistent Organic Pollutants (POPs)

Introduction: The Challenge of Persistent Organic Pollutants (POPs)

Persistent Organic Pollutants (POPs) are a class of toxic chemicals that are highly resistant to degradation, allowing them to persist in the environment for extended periods.[1][2] Due to their lipophilic nature, POPs bioaccumulate in the fatty tissues of living organisms and biomagnify through the food chain, posing a significant threat to human health and ecosystems worldwide. This group includes notorious compounds such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated biphenyls (PCBs), and various organochlorine pesticides.[1]

The global concern over POPs led to the Stockholm Convention, an international treaty aimed at eliminating or restricting their production and use.[2] Effective monitoring and regulation require analytical methods that are not only sensitive but also exceptionally accurate and precise, especially given the complex matrices (e.g., soil, sediment, food, biological tissues) in which these compounds are found at ultra-trace levels.[1][2]

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive method for the quantification of POPs.[3] It is considered a primary method of measurement due to its ability to correct for analyte losses during sample preparation and instrumental analysis, thereby providing the highest level of accuracy and precision.[4][5][6] This application note provides a comprehensive guide to the principles, protocols, and best practices for applying IDMS to the challenging task of POPs quantification.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an internal standard method where a known amount of an isotopically labeled analogue of the target analyte is added to the sample at the very beginning of the analytical process.[4][7] This "isotopic spike" is chemically identical to the native analyte (the "target") but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O).

The core principle relies on the fact that the native analyte and the isotopic standard behave identically during extraction, cleanup, and chromatographic separation. Therefore, any loss of the native analyte during the procedure is mirrored by a proportional loss of the isotopic standard. The final quantification is based on measuring the ratio of the native analyte to the isotopic standard using a mass spectrometer.[7] Because the method relies on a ratio measurement, it is independent of sample volume, injection volume, and analyte recovery, leading to highly accurate and robust results.[4][8]

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Key Components of the IDMS Workflow for POPs Analysis

Selection of Isotopically Labeled Internal Standards

The choice of the internal standard is critical for a successful IDMS analysis. The ideal standard should:

-

Be a high-purity, isotopically enriched version of the target analyte (typically >99% enrichment with ¹³C).

-

Be added to the sample as early as possible to ensure complete equilibration with the native analyte.

-

Not interfere with the measurement of the native analyte.

-

Behave identically to the native analyte throughout the entire analytical procedure.

For complex analyses like those for dioxins and furans, a suite of ¹³C₁₂-labeled congeners corresponding to each target analyte is used, as specified in regulatory methods like US EPA Method 1613.[9][10]

Sample Preparation: Extraction and Cleanup

The primary challenge in POPs analysis is their presence at very low concentrations within complex sample matrices.[2] The sample preparation phase is therefore designed to efficiently extract the POPs while removing interfering compounds like lipids.

-

Extraction: Techniques must be rigorous to release the POPs from the matrix. Accelerated Solvent Extraction (ASE) is a highly effective and automated technique that uses elevated temperatures and pressures to reduce extraction times and solvent consumption compared to traditional methods like Soxhlet.[11]

-

Cleanup: Raw extracts, especially from fatty samples like fish tissue or from complex soils, contain a high load of co-extractable material that can interfere with analysis.[12] Multi-step cleanup procedures using various forms of column chromatography (e.g., silica gel, alumina, florisil, carbon) are essential to isolate the POPs from these interferences. Dispersive solid-phase extraction (dSPE) is another effective cleanup technique.[12]

Instrumental Analysis: The Power of High-Resolution Mass Spectrometry

Gas chromatography (GC) is the standard separation technique for most POPs.[13] For detection, mass spectrometry is required for its sensitivity and selectivity.[1]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole instruments offer excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM), making them suitable for many POPs.

-

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): For the analysis of dioxins, furans, and dioxin-like PCBs, GC-HRMS is the "gold standard."[14] These compounds often have isobaric interferences (other compounds with the same nominal mass). Magnetic sector or Orbitrap-based HRMS instruments provide the high mass resolving power (>10,000) needed to physically separate the mass of the target analyte from that of the interference, ensuring unambiguous identification and quantification as mandated by regulatory methods.[9]

Detailed Protocol: Quantification of Dioxins and Furans in Soil by IDMS GC-HRMS (Based on US EPA Method 1613)

This protocol outlines a validated workflow for the isomer-specific determination of 2,3,7,8-substituted tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans.[9][15][16]

Caption: Experimental workflow for Dioxin and Furan analysis in soil by IDMS GC-HRMS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10 g of a homogenized, dried soil sample into an extraction cell.

-

Fortify the sample with a known amount of the ¹³C₁₂-labeled dioxin/furan internal standard mixture.

-

Extract the sample using Accelerated Solvent Extraction (ASE) with toluene.

-

-

Extract Cleanup:

-

Concentrate the extract and perform a multi-stage cleanup to remove interferences. This typically involves sequential column chromatography:

-

Acidic/Basic Silica Gel Column: To remove gross organic interferences.

-

Alumina Column: To separate PCBs from the dioxin/furan fraction.

-

Carbon Column: To isolate the planar dioxin and furan molecules from other remaining interferences.

-

-

-

Final Concentration:

-

The final cleaned extract is carefully concentrated to a small volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

Just prior to analysis, a known amount of a recovery (or "cleanup") standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is added. This standard is used to calculate the recovery of the internal standards.

-

-

GC-HRMS Analysis:

-

Inject 1-2 µL of the final extract onto a GC-HRMS system operating at a mass resolution of ≥10,000.

-

The GC column must be capable of separating the toxic 2,3,7,8-TCDD isomer from all other TCDD isomers.[13]

-

Monitor the specific ions for each native and labeled congener.

-

Data Analysis and Quantification

The concentration of each native POP congener is calculated using the following isotope dilution equation:

Cx = (Ax * Qis) / (Ais * RRF * W)

Where:

-

Cx: Concentration of the native analyte in the sample (e.g., in ng/kg).

-

Ax: Peak area of the native analyte.

-

Ais: Peak area of the corresponding isotopically labeled internal standard.

-

Qis: Quantity of the internal standard added to the sample (e.g., in ng).

-

RRF: Relative Response Factor, determined from the analysis of calibration standards.

-

W: Weight of the sample (e.g., in kg).

The RRF is a critical component derived from a multi-point calibration curve, which establishes the relationship between the instrument's response to the native analyte and its labeled analogue.

Method Validation and Quality Control: A Self-Validating System

A robust IDMS method incorporates continuous checks to ensure data integrity. Validation and QC are performed according to established guidelines.[17][18]

Key Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) | Rationale |

| Linearity (R²) | > 0.995 | Ensures the RRF is consistent across the calibration range.[17] |

| Accuracy | 70-130% recovery in spiked matrix | Demonstrates the method's ability to accurately measure a known concentration. |

| Precision (RSD) | < 20% | Measures the repeatability of the analysis for replicate samples.[17] |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | The lowest concentration at which the analyte can be reliably detected.[19] |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | The lowest concentration at which the analyte can be accurately quantified.[19] |

Ongoing Quality Control:

-

Procedural Blank: A blank sample processed with every batch to monitor for laboratory contamination.

-

Internal Standard Recovery: The recovery of each ¹³C-labeled standard must fall within a specified range (e.g., 40-130%) for the data to be valid. This confirms the extraction and cleanup process was effective.

-

Ion Abundance Ratios: The ratio of the two most abundant ions for each compound must be within ±15% of the theoretical value, confirming the identity of the analyte.[20]

Conclusion

The quantification of Persistent Organic Pollutants presents a significant analytical challenge due to their low concentrations and complex sample matrices. Isotope Dilution Mass Spectrometry, particularly when coupled with high-resolution mass spectrometry, stands as the most reliable and authoritative technique for this purpose.[5] By compensating for analytical losses and providing a high degree of certainty in compound identification, IDMS delivers data of the highest accuracy and defensibility, which is essential for protecting human health and the environment.

References

-

Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. (2022). LCGC International. [Link]

-

GC-MS/MS analysis for source identification of emerging POPs in PM2.5. (2023). ResearchGate. [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Isotope dilution. Wikipedia. [Link]

-

Kociánová, Z., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. MDPI. [Link]

-

Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]

-

Franic, Z., & Tkalic, M. (2020). Environmental Monitoring and Analysis of Persistent Organic Pollutants. National Institutes of Health (NIH). [Link]

-

Fassett, J. D., & Paulsen, P. J. (1989). Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers. National Institutes of Health (NIH). [Link]

-

Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. (1994). U.S. Environmental Protection Agency. [Link]

-

Discussion on identification of POPs through GC MS without internal standards. (2019). ResearchGate. [Link]

-

Validation of a Method Scope Extension for the Analysis of POPs in Soil and Verification in Organic and Conventional Farms of the Canary Islands. (2021). MDPI. [Link]

-

Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS, September 1994. U.S. Environmental Protection Agency. [Link]

-

Isotope dilution analysis using ICP-MS detection for trace element speciation. (2020). University of Oviedo. [Link]

-

Ramos, L. (2015). Modern Sample Preparation Methods for POPs. LCGC International. [Link]

-

Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. (2016). ResearchGate. [Link]

-

Lee, J., & Lee, H. K. (2012). Analytical Methods for Monitoring POPs. UN iLibrary. [Link]

-

Takasuga, T. (n.d.). GC-HRMS analysis for old and new POPs with GC-Tof/MS techniques. Shimadzu. [Link]

-

Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. (2016). National Institutes of Health (NIH). [Link]

-

EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. National Environmental Methods Index. [Link]

-

Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. (2019). Agilent. [Link]

-

Analytical method of New POPs in environmental samples. (2010). ResearchGate. [Link]

-

Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. (2018). National Institutes of Health (NIH). [Link]

-

Topics on validating analytical methods. Science.gov. [Link]

-

Analytical Methodology of POPs. (2019). ResearchGate. [Link]

-

Guidelines for the determination of persistent organic compounds (POPs) in seawater. (2012). Repository OceanBestPractices. [Link]

-

Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solution. (2022). ScienceDirect. [Link]

-

Discussion on internal standards for pesticide residues analysis with GC-MS/MS. (2023). Reddit. [Link]

Sources

- 1. Environmental Monitoring and Analysis of Persistent Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. well-labs.com [well-labs.com]

- 10. isotope.com [isotope.com]

- 11. Sample Preparation for Persistent Organic Pollutants (POPs) - AnalyteGuru [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. NEMI Method Summary - 1613B [nemi.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

Extraction of hexachlorobenzene from biological tissues and fluids.

Application Notes & Protocols: A-P-H-E-X-H-C-B

A dvanced P rotocols for H igh-E fficiency Ex traction of H exac hlorob enzene from Biological Tissues and Fluids

Authored by: Senior Application Scientist

I. Preamble: The Analytical Imperative for Hexachlorobenzene Monitoring

Hexachlorobenzene (HCB), a persistent organochlorine pesticide, poses significant toxicological risks due to its bioaccumulative nature and long half-life in biological systems.[1] Its propensity to accumulate in adipose tissues necessitates robust and sensitive analytical methods for its detection and quantification in a variety of biological matrices.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of HCB from biological tissues and fluids. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to ensure high recovery, precision, and accuracy, which are critical for reliable risk assessment and toxicological studies.

The general workflow for determining HCB in biological materials involves several key stages: extraction of the analyte from the sample matrix, clean-up to remove interfering compounds, and finally, analysis, typically by gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS).[2][3][4][5][6][7][8]

II. Foundational Principles of Extraction: A Matrix-Centric Approach

The selection of an appropriate extraction method is paramount and is dictated by the physicochemical properties of both HCB (a nonpolar, lipophilic compound) and the biological matrix. The primary challenge lies in efficiently partitioning HCB from complex matrices such as blood, adipose tissue, and liver, which are rich in lipids, proteins, and other potential interferences.[9][10][11]

Key Considerations for Method Selection:

-

Matrix Composition: High-fat tissues like adipose require methods that can effectively separate lipids from the analyte. Blood and plasma, with high protein content, necessitate protein precipitation or disruption steps.

-

Analyte Concentration: The expected concentration of HCB will influence the required sample size and the sensitivity of the chosen extraction and detection methods.

-

Throughput and Automation: For studies involving a large number of samples, methods amenable to automation, such as Solid-Phase Extraction (SPE), are preferable.

-

Solvent Selection: The choice of organic solvent is critical for achieving high extraction efficiency. Nonpolar solvents like n-hexane are effective for extracting the lipophilic HCB.[12][13] The use of solvent mixtures, such as n-hexane/acetone, can enhance extraction from complex matrices.[1]

III. Core Extraction Methodologies: Protocols and Rationale

This section details the most widely employed and validated methods for HCB extraction. For each method, a step-by-step protocol is provided, along with an explanation of the underlying scientific principles.

A. Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a robust and widely used technique for extracting HCB from aqueous matrices like blood, serum, and urine.[2] It relies on the differential solubility of HCB in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Causality Behind LLE Steps:

-

Sample Pre-treatment: Acidification of aqueous samples (e.g., with sulfuric acid) can help to denature proteins and release matrix-bound HCB, improving extraction efficiency.[14]

-

Solvent Choice: Hexane is a common choice due to its high affinity for HCB and its immiscibility with water.

-

Phase Separation: Vigorous mixing ensures maximum surface area contact between the two phases, facilitating the transfer of HCB into the organic solvent. Centrifugation is then used to achieve a clean separation of the layers.

-

Drying and Concentration: The organic extract is dried using anhydrous sodium sulfate to remove any residual water, which can interfere with subsequent GC analysis. The extract is then concentrated to a smaller volume to increase the analyte concentration.

Protocol 1: LLE for HCB in Human Serum

-

Sample Preparation: To a 1 mL aliquot of serum in a glass centrifuge tube, add 1 mL of concentrated sulfuric acid. Vortex for 30 seconds.

-

Extraction: Add 5 mL of n-hexane to the tube. Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the layers.

-